molecular formula C42H54NOPS B12506233 N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12506233
M. Wt: 651.9 g/mol
InChI Key: IAFSGUNWBKADIH-UHFFFAOYSA-N
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Description

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of adamantane, naphthalene, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the adamantane and naphthalene derivatives. One common method involves the reaction of adamantanecarboxylic acid with enamides to produce intermediate compounds, which are then further reacted with phosphanyl and sulfinamide groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines and thiols for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have varied applications depending on their specific chemical properties .

Scientific Research Applications

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The adamantane and naphthalene groups provide structural stability, while the phosphanyl and sulfinamide groups participate in chemical reactions. These interactions can modulate biological pathways, leading to the compound’s observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of adamantane, naphthalene, and sulfinamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C42H54NOPS

Molecular Weight

651.9 g/mol

IUPAC Name

N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C42H54NOPS/c1-40(2,3)46(44)43(4)39(36-14-13-34-9-5-6-10-35(34)21-36)37-11-7-8-12-38(37)45(41-22-28-15-29(23-41)17-30(16-28)24-41)42-25-31-18-32(26-42)20-33(19-31)27-42/h5-14,21,28-33,39H,15-20,22-27H2,1-4H3

InChI Key

IAFSGUNWBKADIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8

Origin of Product

United States

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